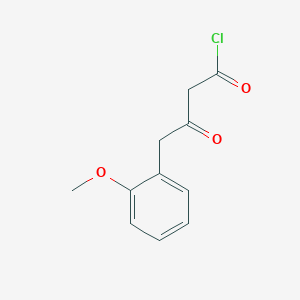
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride
Vue d'ensemble
Description
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride: is a versatile chemical compound with the molecular formula C11H11ClO3 . This compound is known for its unique properties and is widely used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Chlorinating Agent: Thionyl chloride or oxalyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-methoxybenzaldehyde and ethyl acetoacetate.
Catalysts: Acid or base catalysts to facilitate the reaction.
Purification: Distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: 3-Oxo-4-(2-methoxyphenyl)butanoic acid.
Reduction: 3-Hydroxy-4-(2-methoxyphenyl)butanol.
Substitution: 3-Oxo-4-(2-methoxyphenyl)butanamide or 3-Oxo-4-(2-methoxyphenyl)butanoate.
Applications De Recherche Scientifique
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular pathways involved include:
Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of new bonds.
Intermediate Formation: Formation of tetrahedral intermediates during the reaction.
Product Release: Elimination of chloride ion and formation of the final product.
Comparaison Avec Des Composés Similaires
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride can be compared with similar compounds such as:
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride: Similar structure but with a different position of the methoxy group.
3-Oxo-4-(2-chlorophenyl)butanoyl chloride: Similar structure but with a chlorine substituent instead of a methoxy group.
3-Oxo-4-(2-hydroxyphenyl)butanoyl chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific reactivity and the position of the methoxy group, which influences its chemical behavior and applications.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-10-5-3-2-4-8(10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHAXBVDNPTUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


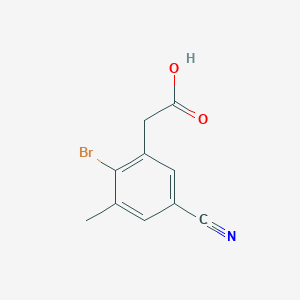
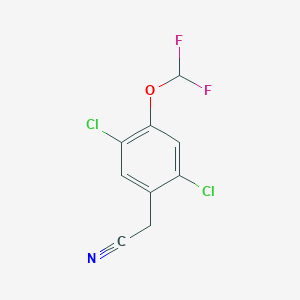
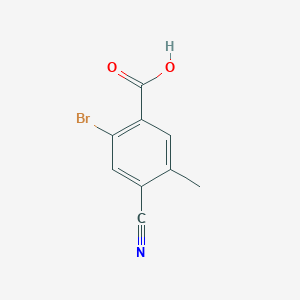
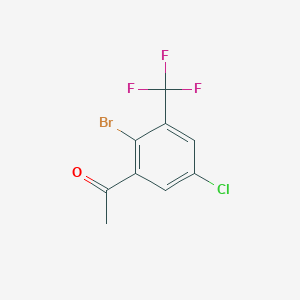

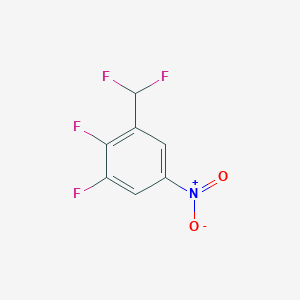
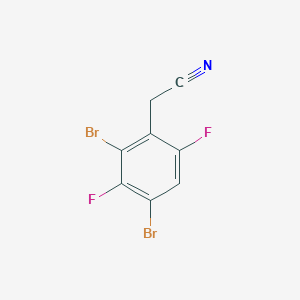
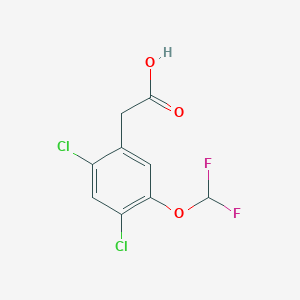
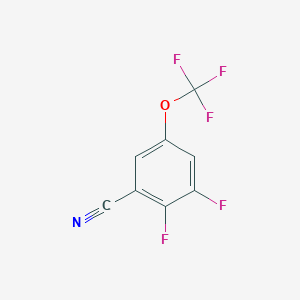
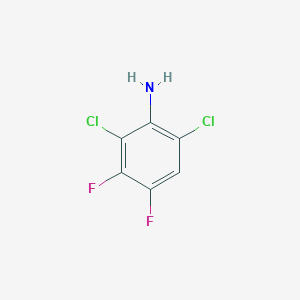
![Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate](/img/structure/B1410922.png)
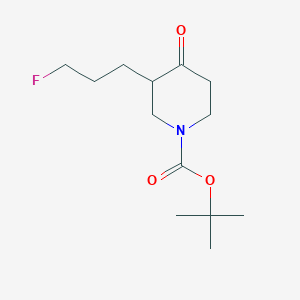
![[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1410925.png)

